molecular formula C10H11ClO4S2 B067613 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid CAS No. 175137-71-0

2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid

Cat. No.: B067613
CAS No.: 175137-71-0
M. Wt: 294.8 g/mol
InChI Key: IFJCOWCJLLWCQI-UHFFFAOYSA-N
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Description

2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid is an organic compound with the molecular formula C10H11ClO4S2. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a thioether linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl mercaptoacetate under basic conditions. The reaction proceeds through the formation of an intermediate sulfonyl ethyl thioester, which is subsequently hydrolyzed to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonyl-containing enzyme active sites.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid involves its interaction with specific molecular targets, such as enzymes containing sulfonyl or thiol groups. The compound can form covalent bonds with these targets, leading to inhibition of enzyme activity. The pathways involved may include the disruption of metabolic processes or signaling pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfonyl]acetic acid
  • 4-Chlorobenzenesulfonyl chloride
  • Ethyl mercaptoacetate

Uniqueness

2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of both sulfonyl and thioether groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S2/c11-8-1-3-9(4-2-8)17(14,15)6-5-16-7-10(12)13/h1-4H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJCOWCJLLWCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCSCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380970
Record name {[2-(4-Chlorobenzene-1-sulfonyl)ethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-71-0
Record name {[2-(4-Chlorobenzene-1-sulfonyl)ethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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